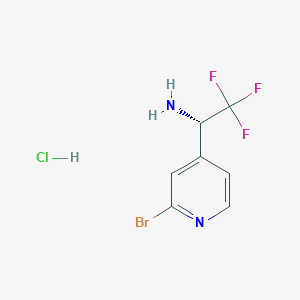

(S)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hcl

Description

This chiral compound features an (S)-configured amine group attached to a trifluoroethyl chain and a 2-bromopyridin-4-yl substituent. Its molecular formula is C₇H₇BrClF₃N₂, with a molecular weight of approximately 291.49 g/mol (estimated based on analogs) .

Properties

Molecular Formula |

C7H7BrClF3N2 |

|---|---|

Molecular Weight |

291.49 g/mol |

IUPAC Name |

(1S)-1-(2-bromopyridin-4-yl)-2,2,2-trifluoroethanamine;hydrochloride |

InChI |

InChI=1S/C7H6BrF3N2.ClH/c8-5-3-4(1-2-13-5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m0./s1 |

InChI Key |

ZHRVWGHPEQZCSW-RGMNGODLSA-N |

Isomeric SMILES |

C1=CN=C(C=C1[C@@H](C(F)(F)F)N)Br.Cl |

Canonical SMILES |

C1=CN=C(C=C1C(C(F)(F)F)N)Br.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:

Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 2-position.

Trifluoroethylation: The brominated pyridine is then reacted with a trifluoroethylating agent to introduce the trifluoroethanamine group.

Resolution: The resulting racemic mixture is resolved to obtain the (S)-enantiomer.

Hydrochloride Formation: Finally, the (S)-enantiomer is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

(S)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It serves as a precursor in the development of pharmaceutical agents.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromopyridine moiety can bind to certain enzymes or receptors, modulating their activity. The trifluoroethanamine group may enhance the compound’s binding affinity and stability, contributing to its overall biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of bromine on the pyridine ring significantly alters electronic and steric properties:

Phenyl vs. Pyridine Analogs :

- (S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine HCl (phenyl ring): The absence of a nitrogen atom reduces electron deficiency, increasing lipophilicity .

- (S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethanamine HCl : Chlorine’s smaller size and lower electronegativity compared to bromine reduce steric bulk and polarizability .

Physicochemical Properties

Biological Activity

(S)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

- Chemical Formula: C7H6BrF3N

- Molecular Weight: 254.006 g/mol

- CAS Number: 1213066-11-5

The presence of a bromopyridine moiety and a trifluoroethylamine group enhances its lipophilicity and metabolic stability, making it an attractive candidate for various biological applications .

The biological activity of (S)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is primarily linked to its interactions with specific molecular targets such as enzymes or receptors. The trifluoroethylamine group contributes to increased binding affinity and selectivity towards certain biological targets, influencing various biochemical pathways. This compound may act as an inhibitor or modulator of specific kinases and other proteins involved in disease processes .

Binding Affinity Studies

Initial studies have indicated that modifications to the trifluoroethylamine group can significantly influence binding characteristics and biological outcomes. For instance, comparative studies with structurally similar compounds reveal variations in their binding affinities to target proteins:

| Compound Name | CAS Number | Binding Affinity (IC50) |

|---|---|---|

| (S)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine HCl | 1213066-11-5 | TBD |

| (R)-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amines HCl | 2089671-69-0 | TBD |

| (S)-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amines HCl | 1391478-26-4 | TBD |

Note: Specific IC50 values are currently under investigation and will be updated as data becomes available.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Cancer Research : In vitro studies have shown that (S)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amines exhibit inhibitory effects on cancer cell lines by targeting specific kinases involved in cell proliferation and survival. Preliminary results suggest a correlation between structural modifications and enhanced anti-cancer activity.

- Neuropharmacology : The compound's interaction with neurotransmitter receptors has been explored. Initial findings indicate potential effects on serotonin receptors, which could lead to applications in treating mood disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.